molecular formula C6H5N3O4 B181568 3,4-Dinitroaniline CAS No. 610-41-3

3,4-Dinitroaniline

Cat. No.: B181568
CAS No.: 610-41-3
M. Wt: 183.12 g/mol
InChI Key: IPZPZSUDOPUDPM-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: 3,4-Dinitroaniline can be synthesized through the denitration of 3,4-disubstituted phenol in the presence of a nitrating agent and a catalyst comprising transition metals such as iron, zinc, or copper . The process involves the following steps:

Industrial Production Methods: The industrial production of this compound typically involves the reaction of 1-chloro-2,4-dinitrobenzene with ammonia or the acid hydrolysis of 2,4-dinitroacetanilide . These methods are preferred due to their efficiency and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions: 3,4-Dinitroaniline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3,4-Dinitroaniline has several scientific research applications, including:

Comparison with Similar Compounds

  • 2,3-Dinitroaniline
  • 2,4-Dinitroaniline
  • 2,5-Dinitroaniline
  • 2,6-Dinitroaniline
  • 3,5-Dinitroaniline

Comparison: 3,4-Dinitroaniline is unique among its isomers due to its specific substitution pattern, which influences its chemical reactivity and applications. For example, 2,4-Dinitroaniline is commonly used in the synthesis of dyes and pesticides, similar to this compound, but the different positions of the nitro groups result in distinct chemical properties and reactivity .

Properties

IUPAC Name

3,4-dinitroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5N3O4/c7-4-1-2-5(8(10)11)6(3-4)9(12)13/h1-3H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPZPZSUDOPUDPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N)[N+](=O)[O-])[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40209858
Record name 3,4-Dinitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40209858
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

610-41-3
Record name 3,4-Dinitroaniline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=610-41-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,4-Dinitroaniline
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,4-Dinitroaniline
Source EPA DSSTox
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Record name 3,4-Dinitroaniline
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the molecular structure of 3,4-Dinitroaniline and how does its structure influence its properties?

A1: this compound consists of a benzene ring with two nitro groups (-NO2) at positions 3 and 4, and an amino group (-NH2) at position 1. This specific arrangement of substituents significantly impacts its properties:

  • Crystal structure: The structure of N,N-Diethyl-3,4-dinitroaniline, a derivative, has been studied using crystallography. Research highlighted the non-additivity of substituent effects on the benzene ring geometry.

Q2: Has this compound been used in the synthesis of other compounds and what are their potential applications?

A: Yes, this compound serves as a valuable building block in organic synthesis, particularly in the development of azo dyes. One study demonstrated its use in synthesizing a series of nine novel azocoumarin dyes. These dyes, characterized by their yellow-orange color, show potential applications in various fields such as:

    Q3: What analytical techniques are commonly employed to characterize and study this compound and its derivatives?

    A3: Various analytical techniques are used to characterize this compound and its derivatives, providing insights into their structure, properties, and purity. Some commonly employed techniques include:

    • Spectroscopy (UV-Vis, Fluorescence, 1H NMR): Provides information about the electronic transitions, excited states, and proton environments within the molecule, aiding in structural elucidation and characterization.
    • X-ray Crystallography: Used to determine the three-dimensional structure of crystalline solids, providing valuable insights into molecular geometry and packing.

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